molecular formula C18H32O16 B1214391 Nephritogenoside CAS No. 81276-22-4

Nephritogenoside

カタログ番号: B1214391
CAS番号: 81276-22-4
分子量: 504.4 g/mol
InChIキー: FZWBNHMXJMCXLU-BCGMDATISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nephritogenoside is a glomerular capillary antigen identified in research for its role in the pathogenesis of spontaneous glomerulonephritis in rabbit models . Historical studies indicate that it functions as a receptor glycoprotein located at the surfaces of the epithelial cell foot processes where they abut the glomerular basement membrane (GBM) . In this model, this compound is involved in a mechanism where autoantibodies fix to these discontinuously distributed antigens in the glomerular capillary wall, leading to immune-mediated kidney injury. This process is distinct from typical circulating immune complex deposition or anti-GBM antibody disease, highlighting its unique research value . Investigation of this compound provides a valuable model for understanding analogous immune processes that may contribute to certain forms of human glomerulonephritis . This product is labeled "For Research Use Only" (RUO). RUO products are not intended for any diagnostic or therapeutic procedures and are excluded from in vitro diagnostic medical device regulations, as they lack a medical purpose . They are specifically for use in non-clinical laboratory research .

特性

CAS番号

81276-22-4

分子式

C18H32O16

分子量

504.4 g/mol

IUPAC名

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18?/m0/s1

InChIキー

FZWBNHMXJMCXLU-BCGMDATISA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

異性体SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O

正規SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

他のCAS番号

81276-22-4

同義語

nephritogenic glycopeptide
nephritogenic glycoprotein
nephritogenic glycoprotein, human
nephritogenic glycoprotein, mouse
nephritogenic glycoprotein, rat
nephritogenoside
nephritogenoside protein, human
nephritogenoside protein, mouse
nephritogenoside protein, rat

製品の起源

United States

類似化合物との比較

Structural and Functional Comparisons

The table below summarizes key differences between nephritogenoside and structurally or functionally related glycopeptides/glycolipids:

Compound Structure Biological Activity Associated Diseases Synthesis/Isolation Method Key References
This compound Trisaccharide (Glc-α1→6-Glc-β1→6-Glc) + peptide Induces proliferative glomerulonephritis (PGN) via autoimmune mechanisms IgA nephropathy, Fabry disease Phenyl 1-thioglycoside sulfoxides (72–98% yield)
Heteropolysaccharide glycopeptide Galactose, mannose, GlcNAc + peptide Causes membranous glomerulonephritis (MG) Membranous nephropathy Triton X-100 solubilization, enzymatic digestion
Globotriaosylceramide (Gb3) Gal-α1→4-Gal-β1→4-Glc + ceramide Accumulates in lysosomes due to α-galactosidase A deficiency, structurally mimics this compound Fabry disease Enzymatic synthesis in vivo
Laminin glycopeptide Complex glycoprotein with α/β/γ chains Structural component of basement membranes; non-immunogenic Alport syndrome Proteolytic digestion of laminin

Key Findings :

  • Structural Specificity: this compound’s trisaccharide unit (three glucose residues) distinguishes it from heteropolysaccharide glycopeptides (containing galactose, mannose, and GlcNAc) and Gb3 (a ceramide-linked trisaccharide with galactose and glucose) . This structural variance dictates its unique autoimmune reactivity in IgAN and FD.
  • Disease Mechanisms: In FD, Gb3 accumulation and structural similarity to this compound may lead to cross-reactive immune responses, explaining the co-occurrence of FD and IgAN in some patients . Heteropolysaccharide glycopeptides induce membranous nephropathy via distinct antigenic epitopes, contrasting with this compound’s proliferative effects .
  • Synthetic Efficiency: this compound’s trisaccharide unit is synthesized using phenyl 1-thioglycoside sulfoxides under mild conditions, achieving high yields (72–98%) without cleaving protective groups like trityl . This method outperforms traditional Koenigs-Knorr glycosylation, which struggles with unstable intermediates .
Immunological Cross-Reactivity

This compound shares antigenic similarities with Gb3, a glycolipid accumulating in FD. This mimicry may explain why FD patients develop IgAN-like pathology due to immune cross-reactivity .

Clinical and Diagnostic Relevance
  • This compound in Toxemia: Its detection in toxemia patients’ urine suggests a role in endothelial dysfunction, though its exact pathogenic mechanism remains unclear .
  • Biomarker Potential: Unlike laminin-derived glycopeptides (structural non-antigens), this compound’s immunogenicity makes it a candidate biomarker for autoimmune glomerulonephritis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。